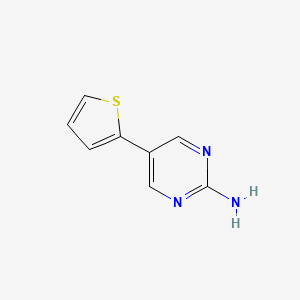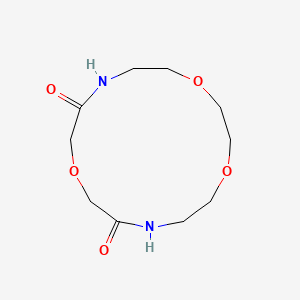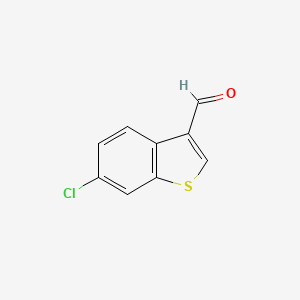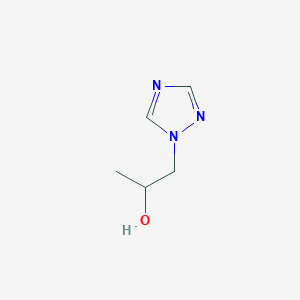
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the hydroxypropyl group in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2,4-triazole in a suitable solvent such as ethanol.
- Add 2-chloropropanol to the solution.
- Introduce a base such as sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-1,2,4-triazole: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxypropyl)-1,2,3-triazole: Similar structure but with a different triazole ring configuration.
Uniqueness
The presence of the hydroxypropyl group in this compound provides unique solubility and reactivity properties, making it distinct from other triazole derivatives. Its specific configuration allows for targeted interactions in biological and chemical systems, enhancing its utility in various applications.
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |
InChI Key |
DGWHDIYEULVUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC=N1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

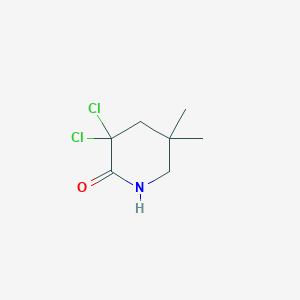
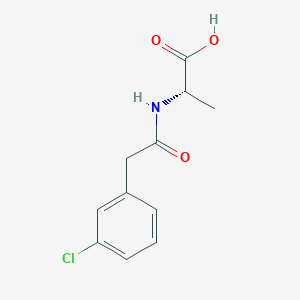


![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)
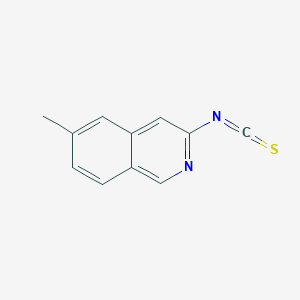

![1,6-Bis[2-(3,4-dimethoxybenzyl)pyrrol-1-yl]hexane](/img/structure/B8656150.png)

![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)
